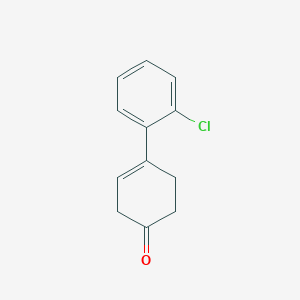![molecular formula C17H20F3N3O5 B8632149 tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate](/img/structure/B8632149.png)
tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate is a complex organic compound that features a nitro group, a trifluoroacetyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the trifluoroacetyl group through a Friedel-Crafts acylation reaction. The piperazine ring is then introduced via nucleophilic substitution reactions. Finally, the tert-butyl ester group is added through esterification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate can undergo various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the trifluoroacetyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the piperazine ring.
Major Products
Oxidation: The major product would be the corresponding amine derivative.
Reduction: The major product would be the trifluoromethyl derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted piperazine derivatives.
Applications De Recherche Scientifique
tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving nitro and trifluoroacetyl groups.
Industry: It can be used in the development of new materials with unique properties due to its trifluoroacetyl and piperazine functionalities.
Mécanisme D'action
The mechanism of action of tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroacetyl group can interact with hydrophobic pockets in proteins. The piperazine ring can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the piperazine ring and tert-butyl ester group.
4-Nitro-2-(trifluoromethyl)aniline: Similar structure but lacks the piperazine ring and tert-butyl ester group.
Uniqueness
The uniqueness of tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the piperazine ring and tert-butyl ester group differentiates it from other similar compounds and may enhance its solubility and stability.
Propriétés
Formule moléculaire |
C17H20F3N3O5 |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate |
InChI |
InChI=1S/C17H20F3N3O5/c1-16(2,3)28-14(24)12-5-4-11(10-13(12)23(26)27)21-6-8-22(9-7-21)15(25)17(18,19)20/h4-5,10H,6-9H2,1-3H3 |
Clé InChI |
JLJVOSFANKSZRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C(=O)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-Nitro-3-(propan-2-yloxy)phenyl]pyridine](/img/structure/B8632070.png)

![(7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B8632079.png)

![3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8632095.png)

![5-[2-(Hydroxy)ethylthio]imidazo[1,2-a]pyridine](/img/structure/B8632101.png)



![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B8632135.png)

![Butyl hydroxy[(2-methylacryloyl)amino]acetate](/img/structure/B8632143.png)

